molecular formula C17H20ClFINO2 B592884 25I-NBF (hydrochloride) CAS No. 1539266-13-1

25I-NBF (hydrochloride)

Cat. No.: B592884
CAS No.: 1539266-13-1
M. Wt: 451.7 g/mol
InChI Key: GHAILJKILCIMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

25I-NBF (hydrochloride) is a synthetic compound belonging to the phenethylamine class of hallucinogens. It is an N-benzyl derivative of the phenethylamine hallucinogen 2C-I, which acts as a highly potent partial agonist for the 5-HT2A receptor . This compound has gained attention in the field of forensic and research applications due to its potent psychoactive properties.

Mechanism of Action

Target of Action

25I-NBF (Hydrochloride), also known as 2C-I-NBF, NBF-2C-I, or Cimbi-21, is a derivative of the phenethylamine hallucinogen 2C-I . Its primary target is the human serotonin 5-HT2A receptor . The 5-HT2A receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor (GPCR). This receptor is involved in many different biological functions, including the regulation of mood and cognition.

Mode of Action

25I-NBF acts as a highly potent partial agonist for the human 5-HT2A receptor It has a bias towards the β-arrestin 2 coupled signaling pathway . β-arrestin 2 is a protein that regulates the activity of GPCRs and can influence the receptor’s signaling and function.

Biochemical Analysis

Biochemical Properties

25I-NBF (Hydrochloride) interacts with the human 5-HT 2A receptors, demonstrating a K i value of 0.26 nM and an EC 50 value of 1.6 nM . This interaction is characterized by the compound’s high potency and efficacy, making it a partial agonist for the receptor .

Cellular Effects

25I-NBF (Hydrochloride) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, particularly those involving the 5-HT 2A receptors . The compound’s interaction with these receptors can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The mechanism of action of 25I-NBF (Hydrochloride) involves its binding interactions with biomolecules, specifically the 5-HT 2A receptors . As a partial agonist, it can activate these receptors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 25I-NBF (Hydrochloride) can change over time in laboratory settings . The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 25I-NBF (Hydrochloride) vary with different dosages in animal models . At a dose of 0.3 mg/kg/day, it has been observed to affect neurotransmitters’ release and rats’ behavior .

Metabolic Pathways

25I-NBF (Hydrochloride) is involved in metabolic pathways that interact with enzymes or cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 25I-NBF (hydrochloride) involves the attachment of an N-(2-fluorobenzyl) group to the amine group of 2C-I. The process typically includes the following steps:

Industrial Production Methods: the synthesis in a laboratory setting involves standard organic synthesis techniques and purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 25I-NBF (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Uniqueness of 25I-NBF (Hydrochloride): 25I-NBF (hydrochloride) is unique due to its specific substitution with a fluorobenzyl group, which contributes to its high potency and selectivity for the 5-HT2A receptor. This structural modification results in distinct pharmacological properties compared to other NBOMe derivatives .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FINO2.ClH/c1-21-16-10-15(19)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-14(13)18;/h3-6,9-10,20H,7-8,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAILJKILCIMFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539266-13-1
Record name 25I-Nbf hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25I-NBF HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEF65Y6VUG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.